N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methoxyethyl)ethanediamide
Description
The compound N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methoxyethyl)ethanediamide features a central ethanediamide (oxalamide) backbone linked to a 4-methylbenzenesulfonyl (tosyl) group and a furan-2-yl moiety. This structure combines sulfonamide and heterocyclic features, which are common in pharmacologically active compounds .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-13-5-7-14(8-6-13)27(23,24)16(15-4-3-10-26-15)12-20-18(22)17(21)19-9-11-25-2/h3-8,10,16H,9,11-12H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXMIMRZBNLLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCOC)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methoxyethyl)ethanediamide is a complex organic compound notable for its unique structural features, including a furan ring, a sulfonamide group, and an ethanediamide backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The molecular formula for this compound is C21H22N2O6S, with a molecular weight of approximately 430.47 g/mol.
The precise mechanism of action for this compound is not fully elucidated, but several potential interactions are hypothesized based on its structural components:
- Electrophilic Activity : The sulfonamide group may act as an electrophile, allowing it to interact with nucleophilic sites on proteins or enzymes.
- Hydrogen Bonding : The furan and methoxy groups can participate in hydrogen bonding, which may stabilize the binding to biological targets.
- π-π Stacking Interactions : The aromatic rings can engage in π-π stacking interactions, enhancing the compound's affinity for specific receptors or enzymes.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| N-[2-(furan-2-yl)-2-(4-fluorobenzenesulfonyl)ethyl]-N-methylethanediamide | Antimicrobial | |
| 3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide | Anti-inflammatory | |
| N-[2-(furan-3-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide | Antitumor |
Case Studies and Research Findings
While direct studies on this compound are sparse, research into structurally similar compounds provides insights into its potential applications:
- Antimicrobial Studies : A study investigating furan derivatives revealed significant antibacterial activity against Gram-positive bacteria. This suggests that N'-[2-(furan-2-yl)-...] could exhibit similar properties due to its furan moiety.
- Anti-inflammatory Mechanisms : Research has shown that sulfonamide-based compounds can inhibit cyclooxygenase (COX) enzymes, leading to decreased production of inflammatory mediators. This mechanism could be applicable to the compound .
- Cytotoxic Effects in Cancer Models : In vitro studies on related ethanediamide derivatives have indicated cytotoxicity against various cancer cell lines, warranting further exploration of N'-[2-(furan-2-yl)-...] for potential anticancer therapies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Analogs
Analog 1: N'-{[3-(4-Fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide (872724-02-2)
- Structure : Contains a 1,3-oxazinan ring with a 4-fluoro-2-methylbenzenesulfonyl group and a furan-2-ylmethyl substituent.
- Molecular Formula : C₁₉H₂₂FN₃O₆S (MW: 439.5).
- The fluorine atom may enhance metabolic stability .
Analog 2: N-(Furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide (5875-91-2)
- Structure : Ethanediamide linked to furan-2-ylmethyl and 4-methylbenzyl groups.
- Molecular Formula : C₁₅H₁₆N₂O₃ (MW: 296.3).
- This may result in lower solubility and altered pharmacokinetics .
Analog 3: N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide (2097900-03-1)
- Structure : Ethanediamide with a bithiophene-hydroxyl group and a halogenated aryl substituent.
- Molecular Formula : C₁₈H₁₄ClFN₂O₃S₂ (MW: 424.9).
- The chlorine and fluorine atoms may enhance target specificity .
Physicochemical Properties
| Property | Target Compound | Analog 1 (872724-02-2) | Analog 2 (5875-91-2) |
|---|---|---|---|
| Molecular Weight | ~440 (estimated) | 439.5 | 296.3 |
| Polar Groups | Tosyl, methoxyethyl | Tosyl, oxazinan, fluorine | Benzyl, furan |
| Solubility | Moderate (methoxyethyl) | Low (rigid oxazinan) | Low (non-polar benzyl) |
| Hydrogen Bonding | High (sulfonyl, amide) | High (sulfonyl, oxazinan) | Moderate (amide) |
Preparation Methods
Sulfonylation of 2-(Furan-2-yl)ethanol
The synthesis begins with the sulfonylation of 2-(furan-2-yl)ethanol using 4-methylbenzenesulfonyl chloride (tosyl chloride). This step is conducted under basic conditions to deprotonate the alcohol and activate it for nucleophilic attack on the electrophilic sulfur atom of tosyl chloride.
Procedure:
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Reactants: 2-(Furan-2-yl)ethanol (1.0 equiv), tosyl chloride (1.2 equiv), sodium hydroxide (2.0 equiv).
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Solvent: Dichloromethane (DCM)/water biphasic system.
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Conditions: Stirred at 0–5°C for 2 hours, then warmed to room temperature for 12 hours.
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Workup: Organic layer separated, washed with brine, dried over Na2SO4, and concentrated.
Characterization Data:
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1H NMR (300 MHz, CDCl3): δ 7.75 (d, J = 8.1 Hz, 2H, tosyl aromatic), 7.35 (d, J = 8.1 Hz, 2H, tosyl aromatic), 7.25 (m, 1H, furan H-5), 6.35 (dd, J = 3.3, 1.8 Hz, 1H, furan H-3), 6.20 (d, J = 3.3 Hz, 1H, furan H-4), 4.15 (t, J = 6.6 Hz, 2H, -CH2OTs), 3.85 (t, J = 6.6 Hz, 2H, -CH2CH2OTs), 2.45 (s, 3H, tosyl -CH3).
Nucleophilic Displacement with Ethylenediamine
The tosyl group acts as a leaving group in the subsequent nucleophilic substitution with ethylenediamine. This step introduces the primary amine required for ethanediamide formation.
Procedure:
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Reactants: Tosyl-protected furan ethyl intermediate (1.0 equiv), ethylenediamine (5.0 equiv).
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Solvent: Anhydrous dimethylformamide (DMF).
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Conditions: Heated at 60°C for 24 hours under nitrogen.
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Workup: Reaction mixture diluted with ethyl acetate, washed with 1M HCl, dried, and concentrated.
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Yield: 65% as a viscous liquid.
Characterization Data:
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FTIR (cm⁻¹): 3320 (N-H stretch), 1645 (C=O stretch, tosyl), 1245 (S=O asymmetric stretch).
Introduction of the 2-Methoxyethyl Group
Alkylation with 2-Bromoethyl Methyl Ether
The N-(2-methoxyethyl) substituent is introduced via alkylation of the primary amine using 2-bromoethyl methyl ether. This reaction proceeds via an SN2 mechanism, requiring careful control of stoichiometry to avoid over-alkylation.
Procedure:
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Reactants: Ethylenediamine intermediate (1.0 equiv), 2-bromoethyl methyl ether (1.1 equiv), potassium carbonate (2.0 equiv).
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Solvent: Acetonitrile.
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Conditions: Refluxed at 80°C for 8 hours.
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Workup: Filtered to remove K2CO3, solvent evaporated, and residue purified via flash chromatography (DCM/MeOH 95:5).
Characterization Data:
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13C NMR (75 MHz, CDCl3): δ 159.2 (furan C-2), 144.5 (tosyl C-SO2), 58.9 (-OCH3), 52.4 (-NCH2CH2O-), 44.1 (-NHCH2-).
Formation of the Ethanediamide Linkage
Coupling with Ethanedioyl Dichloride
The final step involves coupling the secondary amine with ethanedioyl dichloride to form the ethanediamide bridge. This reaction is highly sensitive to moisture, necessitating anhydrous conditions.
Procedure:
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Reactants: Alkylated intermediate (1.0 equiv), ethanedioyl dichloride (1.05 equiv), triethylamine (2.5 equiv).
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Solvent: Dry tetrahydrofuran (THF).
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Conditions: Stirred at −20°C for 1 hour, then warmed to 0°C for 4 hours.
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Workup: Quenched with ice-cold water, extracted with ethyl acetate, dried, and purified via recrystallization (ethanol/water).
Characterization Data:
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Melting Point: 162–164°C.
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HRMS (ESI): m/z [M + H]+ calcd for C21H27N2O6S: 459.1532; found: 459.1538.
Optimization and Scale-Up Considerations
Critical Parameters Affecting Yield
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Temperature Control: Lower temperatures (−20°C) during ethanediamide coupling minimize side reactions such as oligomerization.
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Purification Methods: Flash chromatography (DCM/MeOH) outperforms recrystallization for intermediates, providing higher purity (>95% by HPLC).
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Catalyst Screening: Substoichiometric DMAP (4-dimethylaminopyridine) improves coupling efficiency by 12% in ethanediamide formation .
Q & A
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sulfonation | DCM | TfOH | 0°C | 72 | |
| Amidation | DMF | EDC/HOBt | RT | 85 | |
| Purification | MeOH/EtOAc | – | – | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
